molecular formula C14H22N2O16P2 B15139445 [[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

Cat. No.: B15139445
M. Wt: 536.28 g/mol
InChI Key: DQQDLYVHOTZLOR-DISZUPOKSA-N
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Description

The compound “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” is a complex organic molecule that belongs to the class of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” typically involves the phosphorylation of uridine followed by the glycosylation with glucose. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid and catalysts to facilitate the glycosylation process .

Industrial Production Methods

In industrial settings, the production of this compound is carried out through enzymatic synthesis, where enzymes like uridine diphosphate glucose pyrophosphorylase are used to catalyze the reaction. This method is preferred due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorylated and glycosylated derivatives, which have significant biochemical importance .

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate” involves its role as a glycosyl donor in glycosylation reactions. It interacts with specific enzymes, transferring glucose moieties to acceptor molecules, thereby modifying their structure and function .

Properties

Molecular Formula

C14H22N2O16P2

Molecular Weight

536.28 g/mol

IUPAC Name

[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6-,8+,9?,10+,11-,12-,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-DISZUPOKSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Origin of Product

United States

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